![molecular formula C21H21NO3S B2519213 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097916-24-8](/img/structure/B2519213.png)
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a methoxyphenyl cyclopropane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions.
Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.
Cyclopropane Ring Formation: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a methylene iodide and a zinc-copper couple are used.
Amide Bond Formation: The final step involves the coupling of the methoxyphenyl group with the cyclopropane carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be explored for its activity as an inhibitor or modulator of specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure can impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with polar residues. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide
- N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-fluorophenyl)cyclopropane-1-carboxamide
- N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-nitrophenyl)cyclopropane-1-carboxamide
Uniqueness
What sets N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide apart from similar compounds is the presence of the methoxy group on the phenyl ring. This methoxy group can participate in additional hydrogen bonding and electronic interactions, potentially enhancing the compound’s binding affinity and specificity for its molecular targets. Additionally, the methoxy group can influence the compound’s solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-25-18-8-4-3-7-16(18)21(10-11-21)20(24)22-12-17(23)15-13-26-19-9-5-2-6-14(15)19/h2-9,13,17,23H,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZKUUZGJYBDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519131.png)
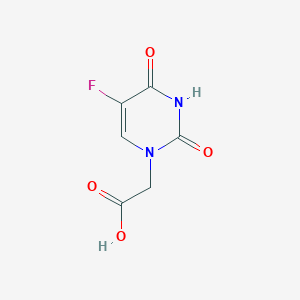
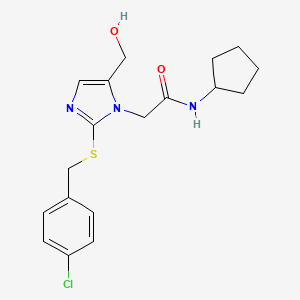
![2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2519137.png)
![ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2519138.png)
![3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2519139.png)
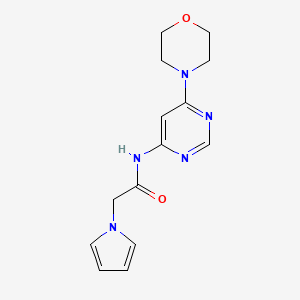
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2519141.png)
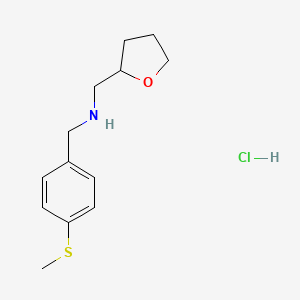
![ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2519146.png)
![1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide](/img/structure/B2519148.png)
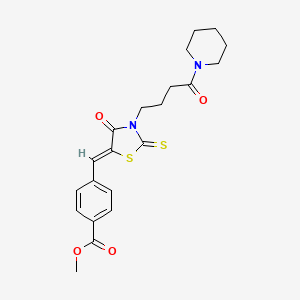
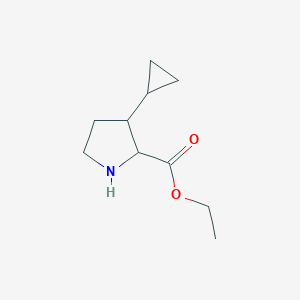
![2-(4-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2519152.png)
